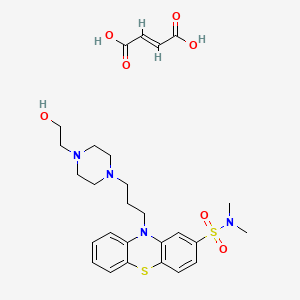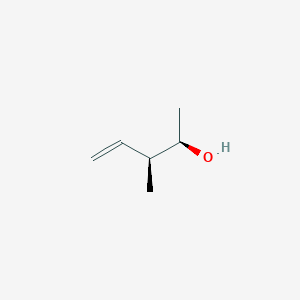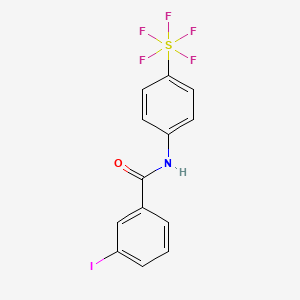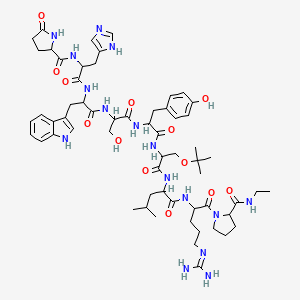
Methylglyoxal bis(guanylhydrazone)sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) (8CI) is a compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This particular compound is a sulfate salt, which enhances its solubility in water and makes it suitable for various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of guanidine compounds typically involves the reaction of amines with carbodiimides or thioureas. One common method is the addition of amines to carbodiimides, which forms guanidines under mild conditions . Another approach involves the use of thioureas in conjunction with thiophilic metal salts or other activating agents . For the specific synthesis of guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1), a sequential one-pot approach can be employed. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the desired guanidine compound .
Industrial Production Methods: Industrial production of guanidine compounds often relies on scalable and efficient synthetic routes. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines, leading to the formation of guanidines . This method is advantageous due to its high yield and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. They are known for their strong nucleophilicity and can participate in nucleophilic substitution reactions. Additionally, guanidines can act as strong bases and are involved in deprotonation reactions .
Common Reagents and Conditions: Common reagents used in guanidine reactions include carbodiimides, thioureas, and isocyanides. Reaction conditions are typically mild, with reactions often carried out at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from guanidine reactions depend on the specific reagents and conditions used. For example, the reaction of guanidines with carbodiimides typically yields substituted guanidines, while reactions with thioureas can produce various guanidine derivatives .
Wissenschaftliche Forschungsanwendungen
Guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions . In biology, guanidine compounds are known for their role in protein denaturation and are used in the study of protein folding and stability . In medicine, guanidine derivatives have been explored for their potential therapeutic applications, including as treatments for muscle weakness and fatigue associated with myasthenic syndromes . Additionally, guanidine compounds are used in the polymer industry as catalysts for polymerization reactions .
Wirkmechanismus
The mechanism of action of guanidine compounds involves their strong basicity and ability to form stable complexes with various molecular targets. Guanidines enhance the release of acetylcholine following a nerve impulse, which is particularly relevant in the treatment of muscle weakness and fatigue . They also slow the rates of depolarization and repolarization of muscle cell membranes, contributing to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) include other guanidine derivatives such as N,N’-disubstituted guanidines and guanylating agents like S-methylisothioureas . These compounds share similar chemical properties and reactivity patterns.
Uniqueness: What sets guanidine, 1,1’-[(methylethanediylidene)dinitrilo]di-, sulfate (1:1) apart is its sulfate salt form, which enhances its solubility and makes it more suitable for certain applications compared to other guanidine derivatives. Its unique structure also allows for specific interactions with molecular targets, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
13922-04-8 |
|---|---|
Molekularformel |
C5H14N8O4S |
Molekulargewicht |
282.28 g/mol |
IUPAC-Name |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;sulfuric acid |
InChI |
InChI=1S/C5H12N8.H2O4S/c1-3(11-13-5(8)9)2-10-12-4(6)7;1-5(2,3)4/h2H,1H3,(H4,6,7,12)(H4,8,9,13);(H2,1,2,3,4)/b10-2+,11-3+; |
InChI-Schlüssel |
QFMGTJJDGOIPAY-BCKSSGNJSA-N |
Isomerische SMILES |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O |
Kanonische SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-](/img/structure/B12297413.png)

![N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-3-(3-propan-2-yloxy-1H-pyrazol-5-yl)imidazo[4,5-b]pyridin-5-amine](/img/structure/B12297419.png)
![N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide](/img/structure/B12297427.png)
![6-[4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]-2-methylpropyl]phenoxy]pyridine-3-carboxamide](/img/structure/B12297432.png)

![4-[3-(6-oxo-5H-purin-9-yl)propylamino]benzoic acid](/img/structure/B12297440.png)
![(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate](/img/structure/B12297441.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12297455.png)



![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
